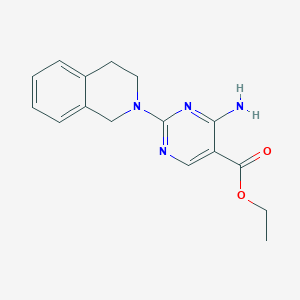

![molecular formula C27H25N5O4S B5501555 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals known as pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities. The compound features a thiazolo[3,2-a]pyrimidine moiety, which is a fused heterocyclic system combining a thiazole and a pyrimidine ring.

Synthesis Analysis

The synthesis of similar compounds often involves base-catalyzed cyclocondensation reactions. For instance, Nagarajaiah and Begum (2015) synthesized related compounds using a base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate (Nagarajaiah & Begum, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction. For example, the crystal structure of a similar compound was determined by Nagarajaiah and Begum (2015), highlighting intermolecular interactions like O–H…N and C–H…π (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. Chimichi et al. (1996) reported on reactions leading to different pyrazolo[1,5-a]pyrimidine derivatives, providing insights into reaction mechanisms and regioselectivity (Chimichi et al., 1996).

Physical Properties Analysis

Physical properties like crystal structure, conformation, and intermolecular interactions are crucial. For instance, the crystal packing and stability of similar compounds have been analyzed through X-ray diffraction studies, as demonstrated by Nagarajaiah and Begum (2015) (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming derivatives, are important aspects of these compounds. For example, Youssef and Omar (2007) explored the synthesis and reactions of related compounds, revealing their biocidal properties (Youssef & Omar, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A significant area of research involving thiazolopyrimidine derivatives focuses on their synthesis and biological evaluation. For instance, compounds structurally related to thiazolopyrimidine have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. These studies involve exploring the chemical structure and potential biological effects of various derivatives (Abu‐Hashem et al., 2020), (Rahmouni et al., 2016), (Hassan et al., 2014).

Conformational and Structural Analysis

Studies also focus on the structural modifications and conformational features of thiazolopyrimidines. These investigations include crystallographic analysis and the study of intermolecular interactions, providing insights into the molecular structure and potential applications of these compounds (Nagarajaiah & Begum, 2014), (Quiroga et al., 1999).

Anticancer Activities

Some research projects have synthesized novel thiazolopyrimidine derivatives and evaluated their anticancer activities. This includes testing these compounds against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Abdellatif et al., 2014).

Multifunctional Heterocyclic Synthesis

Researchers have also explored the synthesis of multifunctionally substituted pyrazole, pyridine, and pyrimidine derivatives. These studies aim to develop new compounds with potential applications in various fields, including pharmaceuticals (Fadda et al., 2012).

Antimicrobial and Antifungal Activities

Another research focus includes the antimicrobial and antifungal properties of thiazolopyrimidine derivatives. These studies have investigated the potential of these compounds in treating infections caused by various microorganisms (Youssef et al., 2011).

Supramolecular Chemistry

Investigations into the supramolecular chemistry of thiazolopyrimidines have been conducted. This includes the study of hydrogen bonding and weak intermolecular interactions in crystal structures, contributing to the understanding of molecular assembly and design (Wang et al., 2014).

Fungicidal Properties

The synthesis and evaluation of pyrazolopyrimidine analogs for fungicidal properties have also been explored. This research aims to develop new compounds with effective action against various fungal species (Huppatz, 1985).

Eigenschaften

IUPAC Name |

(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O4S/c1-15-23(25(34)30-19-8-6-5-7-9-19)24(17-10-11-20(33)21(12-17)36-4)32-26(35)22(37-27(32)29-15)13-18-14-28-31(3)16(18)2/h5-14,24,33H,1-4H3,(H,30,34)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZWXARCWKTSJ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)